Regioselective Suzuki–Miyaura Coupling: Documented C6 > C4 > C2 Reactivity Hierarchy
In a head-to-head investigation of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines, the C6 halogen undergoes exclusive Suzuki–Miyaura coupling with arylboronic acids under standard Pd(PPh3)4 catalysis, while C4 and C2 chlorines remain completely intact. This C6-first regioselectivity is not observed in 2,4-dichloropyrido[2,3-d]pyrimidine, where the reaction proceeds preferentially at C4 [1].
| Evidence Dimension | Site of first Suzuki–Miyaura coupling (arylboronic acid, Pd(PPh3)4, toluene, 110°C) |
|---|---|
| Target Compound Data | Exclusive coupling at C6; C4 and C2 chlorines retained intact |
| Comparator Or Baseline | 2,4-Dichloropyrido[2,3-d]pyrimidine: coupling occurs preferentially at C4 position |
| Quantified Difference | Complete reversal of regioselectivity (C6 vs C4) — the presence of C6 chlorine redirects the first coupling event |
| Conditions | 1.05 equiv arylboronic acid, 0.05 equiv Pd(PPh3)4, K2CO3 (1.5 equiv), toluene, 110°C |
Why This Matters
This documented C6-first reactivity enables sequential three-point diversification strategies that are inaccessible with 2,4-dichloro analogs, directly impacting synthetic route design and the breadth of accessible compound libraries for medicinal chemistry programs.
- [1] Riadi, Y.; Lazar, S.; Guillaumet, G. Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Comptes Rendus Chimie 2019, 22 (4), 294-298. View Source
